Ácido metabórico

Descripción general

Descripción

Boric acid, also known as hydrogen orthoborate, is a compound of boron, oxygen, and hydrogen with the chemical formula HBO2. It is a weak acid that is often encountered as colorless crystals or a white powder. Boric acid is soluble in water and occurs naturally as the mineral sassolite. It is commonly used as an antiseptic, insecticide, flame retardant, neutron absorber, and precursor to other boron compounds .

Aplicaciones Científicas De Investigación

Boric acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other boron compounds. In biology, boric acid is used as an antiseptic and insecticide. In medicine, it is used in the treatment of minor cuts and burns, as well as in medical dressings and salves. Industrially, boric acid is used in the manufacture of fiberglass, ceramics, and glass .

Mecanismo De Acción

Target of Action

Metaboric acid, also known as oxoborinic acid or boric acid (HBO2), is an inorganic compound It is known that metaboric acid is formally the parent acid of the metaborate anions .

Mode of Action

It is known that metaboric acid is formed by the dehydration or decomposition of boric acid . The compound exists in several forms, including a trimeric form with a six-member ring of alternating boron and oxygen atoms .

Biochemical Pathways

It is known that when heated above about 170 °c, metaboric acid dehydrates, forming tetraboric acid, also called pyroboric acid (h2b4o7): 4 hbo2 → h2b4o7 + h2o .

Result of Action

It is known that metaboric acid can undergo a dehydration process to transform into boron oxide (b2o3) under non-isothermal conditions at different heating rates .

Action Environment

The action of metaboric acid can be influenced by environmental factors such as temperature. For example, the transformation of metaboric acid into boron oxide occurs when the compound is heated above 140 °C

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boric acid can be prepared by reacting borax (sodium tetraborate decahydrate) with a mineral acid, such as hydrochloric acid: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10 \text{H}_2\text{O} + 2 \text{HCl} \rightarrow 4 \text{B(OH)}_3 + 2 \text{NaCl} + 5 \text{H}_2\text{O} ] It can also be formed as a byproduct of the hydrolysis of boron trihalides and diborane .

Industrial Production Methods: In industrial settings, boric acid is produced by the reaction of borax with sulfuric acid: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10 \text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow 4 \text{B(OH)}_3 + \text{Na}_2\text{SO}_4 + 5 \text{H}_2\text{O} ] This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: Boric acid undergoes various chemical reactions, including dehydration, esterification, and complexation. When heated, boric acid dehydrates to form metaboric acid (HBO2) and further heating leads to the formation of boron trioxide (B2O3): [ \text{H}_3\text{BO}_3 \rightarrow \text{HBO}_2 + \text{H}_2\text{O} ] [ 4 \text{HBO}_2 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + \text{H}_2\text{O} ] [ \text{H}_2\text{B}_4\text{O}_7 \rightarrow 2 \text{B}_2\text{O}_3 + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in reactions with boric acid include alcohols, which react to form borate esters. The reaction conditions typically involve heating and the presence of a catalyst .

Major Products: The major products formed from the reactions of boric acid include metaboric acid, tetraboric acid, and boron trioxide .

Comparación Con Compuestos Similares

Boric acid can be compared with other boron-containing compounds such as metaboric acid (HBO2) and tetraboric acid (H2B4O7). While all these compounds contain boron, they differ in their molecular structures and properties. Metaboric acid is formed by the dehydration of boric acid and has a different molecular structure. Tetraboric acid is formed by further heating of metaboric acid and has a more complex structure .

List of Similar Compounds:- Metaboric acid (HBO2)

- Tetraboric acid (H2B4O7)

- Boron trioxide (B2O3)

Actividad Biológica

Metaboric acid (HBO₂) is a boron-containing compound that has garnered attention for its diverse biological activities. This article explores the biological implications of metaboric acid, focusing on its mechanisms of action, therapeutic potential, and case studies highlighting its efficacy in various applications.

Metaboric acid is derived from boric acid through dehydration and can exist in multiple forms depending on environmental conditions. Its molecular structure consists of a boron atom bonded to three hydroxyl groups, making it a weak acid with unique reactivity.

Metaboric acid exhibits several biological activities primarily attributed to its influence on cellular processes:

- Inhibition of Protein Synthesis : Metaboric acid has been shown to inhibit protein synthesis in various cell lines, which may contribute to its antiproliferative effects against cancer cells .

- Cell Cycle Modulation : It interferes with the cell cycle progression, leading to morphological changes that promote apoptosis in certain cancer types .

- Antimicrobial Properties : Research indicates that metaboric acid and related boron compounds possess antimicrobial properties, particularly against biofilm-forming bacteria .

Cancer Therapy

Studies suggest that metaboric acid may play a protective role against certain cancers, such as prostate and breast cancer. Its ability to induce apoptosis in malignant cells while sparing normal cells makes it a candidate for further research in oncological therapies .

Wound Healing

A case study involving diabetic patients demonstrated the effectiveness of local applications of boric acid (and by extension, metaboric acid) in treating chronic wounds. The treatment led to significant improvements in wound healing by clearing necrotic tissue and promoting granulation .

Case Studies

- Acute Poisoning : An 82-year-old male ingested a large quantity of boric acid, leading to acute renal failure. Treatment involved forced diuresis and hemodialysis, which effectively reduced serum boric acid levels and improved renal function .

- Wound Treatment : In a clinical setting, two diabetic patients treated with a boron-based product showed accelerated wound healing and reduction of necrosis after local application .

Research Findings

Recent studies have focused on the following aspects:

- Transport Mechanisms : Human aquaporins (AQPs) have been identified as channels facilitating the transport of boric acid across cell membranes, indicating its essential role as a micronutrient in human physiology .

- Energy Homeostasis : Metaboric acid has been linked to enhanced energy substrate utilization, potentially contributing to weight management and metabolic health .

Comparative Analysis of Boron Compounds

| Property | Boric Acid | Metaboric Acid | Pyroboric Acid |

|---|---|---|---|

| Molecular Formula | H₃BO₃ | HBO₂ | H₂B₄O₇ |

| Solubility | High in water | Moderate | Low |

| Antimicrobial Activity | Yes | Yes | Limited |

| Cancer Therapeutics | Potential | Promising | Under investigation |

Propiedades

IUPAC Name |

oxoborinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO2/c2-1-3/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTPKLINSHNZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

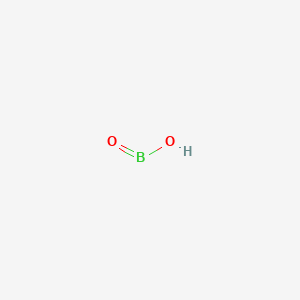

Canonical SMILES |

B(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-35-3 (Parent) | |

| Record name | Boric acid (HBO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065478 | |

| Record name | Boric acid (HBO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13460-50-9, 13780-71-7 | |

| Record name | Boric acid (HBO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (HBO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (HBO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid (HBO2) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.